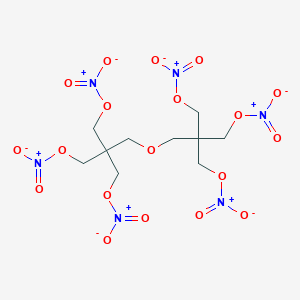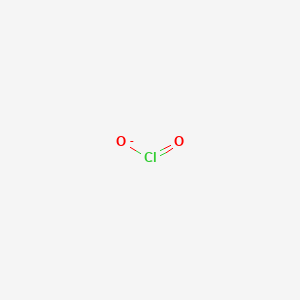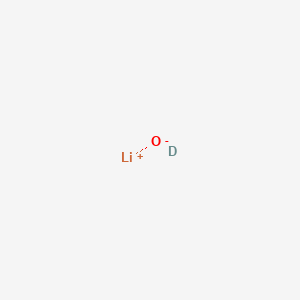
Potassium tetrafluoroaluminate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium tetrafluoroaluminate can be synthesized through several methods:
Reaction of Alumina Trihydrate with Potassium Fluoride or Potassium Bifluoride: This method involves reacting alumina trihydrate with freshly produced, hot, solvated potassium fluoride or potassium bifluoride solution in the presence of stoichiometric amounts and/or an excess of hydrogen fluoride.
Reaction of Aluminum Trifluoride Trihydrate with Potassium Fluoride or Potassium Bifluoride: This method involves reacting aluminum trifluoride trihydrate with a hot aqueous solution of potassium fluoride or potassium bifluoride.
Generation of Potassium Aluminate In Situ: This method involves reacting alumina trihydrate with hot aqueous potassium hydroxide and treating the resulting potassium aluminate with aqueous or anhydrous hydrogen fluoride.
Industrial Production Methods: Industrial production of this compound typically involves fusing ground potassium fluoride and aluminum fluoride at temperatures above 600°C and then grinding the solidified melt . This process, however, has a high energy requirement and may result in undesirable contaminants .
Chemical Reactions Analysis
Types of Reactions: Potassium tetrafluoroaluminate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Substitution Reactions: It can undergo substitution reactions where fluoride ions are replaced by other halide ions or ligands.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halide salts or other ligands that can replace fluoride ions.
Major Products Formed:
Oxidation Products: Depending on the oxidizing agent used, various oxidized forms of aluminium and potassium compounds can be formed.
Reduction Products: Reduced forms of aluminium and potassium compounds.
Substitution Products: Compounds where fluoride ions are replaced by other halide ions or ligands.
Scientific Research Applications
Potassium tetrafluoroaluminate has a wide range of scientific research applications:
Chemistry: It is used as a flux in the smelting of secondary aluminium and in the production of welding, soldering, and fluxing agents
Biology and Medicine: In extremely low concentrations, fluoride compounds, including this compound, are used in health applications.
Industry: It is used in the production of aluminium alloys, as a fluxing agent in various metal processing applications, and in the production of insecticides
Mechanism of Action
The mechanism of action of potassium tetrafluoroaluminate involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with myosin-14, protein RecA, acetylglutamate kinase, guanine nucleotide-binding proteins, sarcoplasmic/endoplasmic reticulum calcium ATPase, and ribokinase.
Pathways Involved: These interactions can affect various cellular processes, including muscle contraction, DNA repair, metabolic pathways, and signal transduction.
Comparison with Similar Compounds
Potassium Hexafluoroaluminate (K₃AlF₆): Similar in composition but contains more fluoride ions.
Sodium Tetrafluoroaluminate (NaAlF₄): Similar in structure but contains sodium instead of potassium.
Aluminium Fluoride (AlF₃): Contains only aluminium and fluoride ions without potassium.
Uniqueness: Potassium tetrafluoroaluminate is unique due to its specific composition and properties, making it particularly effective as a flux in aluminium smelting and other industrial applications .
Properties
IUPAC Name |
potassium;tetrafluoroalumanuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.4FH.K/h;4*1H;/q+3;;;;;+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFYTVYMYJCRET-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Al-](F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlF4K | |
| Record name | potassium tetrafluoroaluminate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Potassium_tetrafluoroaluminate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.0735 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; Partially soluble in water (2 g/L at 20 deg C); [Solvay Fluorides MSDS] | |
| Record name | Potassium tetrafluoroaluminate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16885 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14484-69-6 | |
| Record name | Potassium aluminum fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14484-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminate(1-), tetrafluoro-, potassium (1:1), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium tetrafluoroaluminate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.971 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the primary industrial applications of Potassium tetrafluoroaluminate?
A1: this compound (KAlF4) plays a crucial role as a flux in the brazing of aluminum alloys. [, ] Specifically, mixtures of KAlF4 and potassium hexafluoroaluminate (K3AlF6) are used for this purpose. This application leverages the ability of these compounds to remove oxide layers on aluminum surfaces, facilitating a stronger bond during brazing. [, ]
Q2: How does the structure of KAlF4 differ from other related aluminum fluorides?
A2: Unlike many other aluminum fluorides, KAlF4 exhibits a unique structural arrangement. [] It crystallizes in an orthorhombic unit cell and features edge-sharing AlF6 octahedra, forming a bioctahedral motif. These bioctahedra are interconnected through corner-shared fluorine atoms, resulting in infinite ladder-like chains. This distinct structure sets it apart from other members of the AIMIIIF4 family. []
Q3: Are there any alternatives to using KAlF4 as a flux for brazing aluminum?
A3: Yes, while KAlF4 is commonly used, there's ongoing research exploring fluxless brazing techniques for aluminum alloys using non-vacuum electron beam technology. [] This approach aims to minimize the health and environmental concerns associated with traditional flux materials. []
Q4: What are the potential environmental concerns associated with the use of KAlF4?
A5: While the provided abstracts don't detail specific environmental impacts of KAlF4, the use of fluxes in brazing, in general, is known to raise concerns. [] The potential release of fluorine-containing compounds during brazing processes necessitates careful consideration of waste management and pollution control measures. []
Q5: How is KAlF4 typically incorporated into abrasive materials?
A6: KAlF4 can be integrated into the binder system of abrasive materials, alongside other abrasive-active fillers. [] This inclusion aims to enhance the abrasive action and prolong the lifespan of these materials. []
Q6: Are there any known polymorphs of KAlF4, and if so, what are their characteristics?
A7: Yes, a nanosized metastable polymorph of KAlF4, denoted as θ-KAlF4, has been identified. [] This polymorph is significantly smaller than the standard form, measuring only 13×18×55 nm3. It shares the same chemical formula but exhibits distinct structural properties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,6-dihydrocyclopenta[c][1,2]dithiole-3(4H)-thione](/img/structure/B76147.png)



![Octadecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B76156.png)
![3-[(E)-2-Phenylethenyl]benzonitrile](/img/structure/B76160.png)


![N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B76165.png)

![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)

